trans-2-(4-Benzhydrylpiperazine-1-carbonyl)cyclopropanecarboxylic acid
Overview
Description
Trans-2-(4-benzhydrylpiperazine-1-carbonyl)cyclopropanecarboxylic acid (TBPCA) is a cyclic carboxylic acid that has a wide range of applications in scientific research. TBPCA is a colorless, odorless, and water-soluble compound that has been used in the synthesis of several compounds. It is an important building block in organic synthesis and has been used in the synthesis of various pharmaceuticals and other compounds. TBPCA is also an important intermediate in the synthesis of other cyclic carboxylic acids, such as trans-2-aminocyclopropanecarboxylic acid (TACCA).
Scientific Research Applications
Trans-2-(4-Benzhydrylpiperazine-1-carbonyl)cyclopropanecarboxylic acid has a wide range of applications in scientific research. It has been used in the synthesis of various pharmaceuticals and other compounds. It has also been used in the synthesis of cyclic carboxylic acids, such as trans-2-aminocyclopropanecarboxylic acid (TACCA). This compound is also used in the synthesis of other compounds, such as amino acids and nucleotides. Additionally, this compound has been used in the synthesis of polymers, such as polyurethanes.
Mechanism of Action
Trans-2-(4-Benzhydrylpiperazine-1-carbonyl)cyclopropanecarboxylic acid is an important building block in organic synthesis and has a wide range of applications in scientific research. This compound acts as a catalyst in the synthesis of various compounds. It is believed that the carboxylic acid group of this compound acts as a nucleophile, which facilitates the reaction of other compounds. Additionally, this compound can form hydrogen bonds with other molecules, which can help to stabilize the reaction.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of certain bacteria. It has also been shown to have a mild antifungal effect. Additionally, this compound has been studied for its potential anti-inflammatory and anti-tumor effects.
Advantages and Limitations for Lab Experiments
Trans-2-(4-Benzhydrylpiperazine-1-carbonyl)cyclopropanecarboxylic acid has several advantages and limitations when used in laboratory experiments. One advantage is that it is a colorless and odorless compound, which makes it easy to work with. Additionally, it is water-soluble and can be easily purified by crystallization. A limitation of this compound is that it is not very stable and can decompose over time.
Future Directions
The potential applications of trans-2-(4-Benzhydrylpiperazine-1-carbonyl)cyclopropanecarboxylic acid are vast and there are many future directions that can be explored. One potential direction is to further explore the biochemical and physiological effects of this compound. Additionally, this compound could be used in the synthesis of more complex compounds, such as peptides and proteins. Additionally, this compound could be used in the development of new drugs and pharmaceuticals. Finally, this compound could be used to develop new polymers and materials.
properties
IUPAC Name |
(1R,2R)-2-(4-benzhydrylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c25-21(18-15-19(18)22(26)27)24-13-11-23(12-14-24)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18-20H,11-15H2,(H,26,27)/t18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSBLJWIOJPIPV-RTBURBONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4CC4C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)[C@@H]4C[C@H]4C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901133429 | |
Record name | (1R,2R)-2-[[4-(Diphenylmethyl)-1-piperazinyl]carbonyl]cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901133429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1019771-54-0 | |
Record name | (1R,2R)-2-[[4-(Diphenylmethyl)-1-piperazinyl]carbonyl]cyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1019771-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,2R)-2-[[4-(Diphenylmethyl)-1-piperazinyl]carbonyl]cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901133429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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